molecular formula C40H78N4O8S B10800562 [6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid

[6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid

Cat. No.: B10800562
M. Wt: 775.1 g/mol
InChI Key: IVOWHCPDKHVRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid is a complex hybrid molecule comprising two distinct moieties:

Steroid-like core: A 10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17-yl backbone functionalized with hydroxyl (-OH), methyl, and branched heptane groups. This core is further modified with a sulfate ester and polyamine chains (e.g., 3-aminopropylamino, butylamino substituents).

2-Hydroxypropanoic acid: A simple α-hydroxycarboxylic acid (CH₃CH(OH)COOH), also known as lactic acid, which serves as a counterion or co-formulant in the compound .

The polyamine substituents likely enhance solubility and interaction with biological targets (e.g., nucleic acids or membranes), while the sulfate group modulates polarity and stability. The lactic acid component contributes to acidity and chelation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSI-1436 lactate involves multiple steps, starting from the precursor aminosterol. The key steps include the selective inhibition of PTP1B and the subsequent lactate formation. The reaction conditions typically involve controlled temperatures and specific reagents to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of MSI-1436 lactate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and effectiveness. The production is carried out in specialized facilities equipped to handle the complex synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

MSI-1436 lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MSI-1436 lactate. These derivatives are often studied for their potential therapeutic applications and biological activities .

Scientific Research Applications

Medicinal Chemistry

This compound is being studied for its therapeutic potential in several areas:

  • Cancer Treatment : Research indicates that compounds with similar structures can inhibit specific cancer cell lines. The ability to modify the compound's structure could enhance its efficacy against tumors by targeting specific pathways involved in cancer progression.
  • Neurodegenerative Diseases : Due to its interaction with cellular processes and proteins associated with diseases like Alzheimer's and Parkinson's, this compound may play a role in neuroprotection and modulation of protein aggregation. Studies have shown that it can inhibit the aggregation of amyloid-beta peptides and α-synuclein, which are critical in the pathogenesis of these diseases.

Biological Research

The compound's unique structure allows it to interact with various biological targets:

  • Protein Tyrosine Phosphatase Inhibition : This compound has shown potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme linked to obesity and diabetes. By inhibiting PTP1B, it may improve insulin sensitivity and metabolic function.
  • Cellular Mechanisms : The compound's ability to modulate lipid membrane properties suggests it could be used in studies examining membrane dynamics and cellular signaling pathways. Its interactions with lipid bilayers can provide insights into how membrane composition affects protein behavior and function.

Therapeutic Applications

The therapeutic implications of this compound are vast:

  • Obesity Management : By acting on neuropeptide expression related to appetite regulation, this compound could contribute to weight loss strategies by suppressing feeding behavior and enhancing energy expenditure.
  • Diabetes Treatment : Given its role in improving insulin sensitivity through PTP1B inhibition, there is potential for developing this compound into a treatment for type 2 diabetes.

Case Studies and Research Findings

Numerous studies have focused on the applications of compounds structurally similar to the one discussed:

Study Focus Findings
Inhibition of Protein AggregationDemonstrated effectiveness in reducing cytotoxic effects of misfolded proteins associated with neurodegenerative diseases.
Metabolic RegulationEnhanced insulin sensitivity was observed in animal models treated with similar compounds.
Cancer Cell Line TargetingSpecific structural modifications led to increased potency against various cancer cell lines.

Mechanism of Action

MSI-1436 lactate exerts its effects by selectively inhibiting the enzyme protein tyrosine phosphatase 1B (PTP1B). This inhibition leads to the activation of insulin and leptin signaling pathways, which play crucial roles in regulating glucose metabolism and energy homeostasis. The compound also modulates mitochondrial dynamics and biogenesis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of the Steroid-like Core

Key structural analogues include cyclopenta[a]phenanthrene derivatives with varying substituents (Table 1).

Table 1: Comparison of Cyclopenta[a]phenanthrene Derivatives

Compound Name Substituents Functional Groups Key Properties Reference
Target Compound 7-hydroxy, 10,13-dimethyl, polyamine chains, sulfate ester -OH, -NH₂ (polyamines), -OSO₃H High polarity, potential membrane interaction Synthesized via iterative hydroxylation/amination protocols
(3R,5S,6S,8S,9S,10R,13S,14S,17S)-6-Hydroxy-10,13-dimethyl-17-(pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate Pyridin-3-yl, acetate -OH, -OAc, pyridine ring Moderate solubility, catalytic applications Prepared via FeCF3PDP-mediated hydroxylation

Key Differences :

  • The target compound’s polyamine chains and sulfate ester enhance its hydrophilicity compared to pyridine- or acetate-substituted analogues.
  • The absence of aromatic pyridine rings in the target compound may reduce π-π stacking interactions but improve biocompatibility .

Comparison of 2-Hydroxypropanoic Acid with Other α-Hydroxycarboxylic Acids

2-Hydroxypropanoic acid (lactic acid) is a common α-hydroxycarboxylic acid. Its properties differ significantly from analogues like glycolic acid (2-hydroxyacetic acid) or gluconic acid (Table 2).

Table 2: Physicochemical Properties of α-Hydroxycarboxylic Acids

Compound pKa Solubility (g/100 mL H₂O) Chelation Capacity Applications
2-Hydroxypropanoic acid (lactic acid) 3.86 Miscible Moderate Pharmaceuticals, passivation agents
Glycolic acid 3.83 70 (25°C) Low Cosmetics, industrial cleaning
Gluconic acid 3.86 33 (20°C) High Food additives, corrosion inhibition

Key Insights :

  • Lactic acid’s miscibility in water surpasses gluconic acid, making it preferable in formulations requiring high solubility.
  • Gluconic acid’s superior chelation capacity (due to multiple -OH groups) makes it more effective in metal passivation than lactic acid .

Comparison of Polyamine-Modified Compounds

The polyamine chains (3-aminopropylamino, butylamino) in the target compound resemble those in dendrimers or drug delivery vehicles.

Table 3: Polyamine-Functionalized Compounds

Compound Polyamine Type Backbone Applications
Target Compound Branched alkylamines Cyclopenta[a]phenanthrene Hypothesized: Gene delivery, enzyme inhibition
Polyamidoamine (PAMAM) dendrimers Ethylenediamine Hyperbranched polymer Drug delivery, diagnostics

Key Differences :

  • The sulfate ester may confer negative charge, enabling electrostatic interactions absent in neutral PAMAM dendrimers.

Research Findings and Data

Notes on Contradictions and Limitations

  • incorrectly equates 2-hydroxypropanoic acid with pyruvic acid (CH₃-CO-COOH). This is a critical error; 2-hydroxypropanoic acid is CH₃-CH(OH)COOH .
  • No direct data on the full compound’s synthesis or bioactivity exists in the provided evidence, necessitating extrapolation from component analyses.

Biological Activity

Trodusquemine, also known as MSI-1436, is a complex aminosterol compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various studies and data sources.

Chemical Structure and Properties

Trodusquemine's systematic name is 3β-(N-[3-[4-(3-aminopropylamino)butylamino]propylamino])-7α,24R-dihydroxy-5α-cholestane 24-sulfate . Its molecular formula is C37H72N4O5SC_{37}H_{72}N_4O_5S, with an exact mass of approximately 684.52 g/mol. The compound features multiple functional groups, including amines and hydroxyls, contributing to its biological activity.

PropertyValue
LogP9.35
Topological Polar Surface Area145.94 Ų
Hydrogen Bond Donors6
Hydrogen Bond Acceptors9

Trodusquemine primarily acts as a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 value of approximately 1 μmol/L. By inhibiting PTP1B, Trodusquemine enhances insulin signaling by preventing the dephosphorylation of the insulin receptor, thereby improving glucose metabolism and insulin sensitivity in various models of obesity and diabetes .

Target Pathways

  • Dopamine and Norepinephrine Transporters : Trodusquemine interacts with these transporters, influencing neurotransmitter levels and potentially affecting mood and appetite regulation.
  • Endoplasmic Reticulum (ER) Stress Pathways : The compound mitigates ER stress by downregulating key stress sensors such as IRE1, ATF6, and PERK .

Biological Activities

Trodusquemine exhibits a range of biological activities that are relevant for therapeutic applications:

  • Weight Loss and Appetite Suppression : In animal models, Trodusquemine has been shown to significantly suppress appetite and promote weight loss. It induces hormonal changes that favor energy expenditure .
  • Regenerative Effects : Animal studies indicate that Trodusquemine stimulates the regeneration of heart tissue and other organs, suggesting potential applications in regenerative medicine .
  • Antimicrobial Activity : Preliminary studies suggest that Trodusquemine possesses broad-spectrum antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens .

Case Studies

  • Diabetes Model : In a genetic mouse model of obesity and diabetes, administration of Trodusquemine led to significant improvements in glucose tolerance and insulin sensitivity. The compound effectively reduced hyperglycemia through enhanced insulin signaling pathways .
  • Heart Regeneration : In a study involving myocardial infarction models, Trodusquemine was shown to promote cardiac tissue regeneration, highlighting its potential in treating heart diseases .

Pharmacokinetics

Trodusquemine is characterized by good bioavailability and safety profiles in preclinical studies. Its pharmacokinetic properties indicate effective absorption and distribution within the body, making it a promising candidate for clinical applications .

Properties

Molecular Formula

C40H78N4O8S

Molecular Weight

775.1 g/mol

IUPAC Name

[6-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid

InChI

InChI=1S/C37H72N4O5S.C3H6O3/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38;1-2(4)3(5)6/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45);2,4H,1H3,(H,5,6)

InChI Key

IVOWHCPDKHVRGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.